1-Chloromethanesulfonyl-2-methyl-propane

Organic Synthesis Process Chemistry Reagent Handling

1-Chloromethanesulfonyl-2-methyl-propane (CAS 1728-93-4), also known as chloromethyl tert-butyl sulfone, is an organosulfur compound belonging to the α-halomethyl sulfone class. It is characterized by a reactive chloromethyl group directly attached to a sulfonyl moiety, which is further linked to a sterically bulky 2-methylpropane (tert-butyl) group.

Molecular Formula C5H11ClO2S
Molecular Weight 170.65
CAS No. 1728-93-4
Cat. No. B2946532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloromethanesulfonyl-2-methyl-propane
CAS1728-93-4
Molecular FormulaC5H11ClO2S
Molecular Weight170.65
Structural Identifiers
SMILESCC(C)CS(=O)(=O)CCl
InChIInChI=1S/C5H11ClO2S/c1-5(2)3-9(7,8)4-6/h5H,3-4H2,1-2H3
InChIKeyXOIMWYOWONPYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloromethanesulfonyl-2-methyl-propane (CAS 1728-93-4): Key Physicochemical Properties for Chemical Procurement and Synthesis Planning


1-Chloromethanesulfonyl-2-methyl-propane (CAS 1728-93-4), also known as chloromethyl tert-butyl sulfone, is an organosulfur compound belonging to the α-halomethyl sulfone class. It is characterized by a reactive chloromethyl group directly attached to a sulfonyl moiety, which is further linked to a sterically bulky 2-methylpropane (tert-butyl) group [1]. Key physicochemical properties include a predicted density of 1.186±0.06 g/cm³ and a boiling point of 92 °C at a reduced pressure of 0.65 Torr . This compound serves primarily as a versatile electrophilic reagent and synthetic intermediate in organic chemistry, enabling the introduction of functionalized sulfone groups into target molecules [1].

Why 1-Chloromethanesulfonyl-2-methyl-propane (CAS 1728-93-4) Cannot Be Interchanged with Other α-Halomethyl Sulfones


Generic substitution among α-halomethyl sulfones is not scientifically valid due to the profound influence of the group attached to the sulfonyl moiety on both the steric and electronic environment of the reactive chloromethyl center [1]. The specific alkyl or aryl substituent (e.g., methyl, phenyl, p-tolyl, tert-butyl) dictates the compound's reactivity profile, including its nucleofugality in SN2 reactions, the stability and nucleophilicity of its corresponding carbanion, and its propensity for alternative reaction pathways like the Ramberg–Bäcklund rearrangement [2][3]. Consequently, a reagent optimized for one transformation (e.g., aryl substitution) may be entirely unsuitable or lead to different regiochemical outcomes in another, making the careful selection of the precise sulfone derivative a critical determinant of synthetic success.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 1-Chloromethanesulfonyl-2-methyl-propane


Differentiation by Physical State: Liquid Handling vs. Solid Analogs

1-Chloromethanesulfonyl-2-methyl-propane is a liquid at standard temperature and pressure, which is a significant practical differentiator from closely related chloromethyl sulfones that are solids, such as chloromethyl phenyl sulfone (m.p. 53–54 °C) [1]. The liquid state of the tert-butyl derivative facilitates precise liquid dispensing, automated synthesis workflows, and easier dissolution in organic solvents without the additional step of melting or pre-dissolution required for solid analogs .

Organic Synthesis Process Chemistry Reagent Handling

Regioselectivity Control in Vicarious Nucleophilic Substitution (VNS) with Nitroarenes

In reactions with 1-nitronaphthalene derivatives, the carbanion derived from tert-butyl chloromethyl sulfone (1-chloromethanesulfonyl-2-methyl-propane) directs vicarious nucleophilic substitution of hydrogen predominantly or exclusively to the 2-position. In contrast, the carbanion from chloromethyl p-tolyl sulfone directs substitution predominantly or exclusively to the 1-position under identical conditions [1][2].

Nucleophilic Aromatic Substitution Regioselectivity Synthetic Methodology

Steric Shielding for Selective Monoalkylation in Sulfonamide Synthesis

The bulky tert-butyl group in 1-chloromethanesulfonyl-2-methyl-propane provides effective steric shielding of the sulfur atom. This steric hindrance is a key design feature for suppressing unwanted side-reactions, such as sulfur-oxygen bond scission (backside attack on sulfur) during SN2 reactions of derived sulfonate esters, as discussed in the context of tert-butylsulfonates [1]. This contrasts with less hindered alkyl or aryl sulfonyl chlorides, which are more prone to these competing pathways [2].

Sulfonamide Synthesis Steric Hindrance Reaction Selectivity

Compatibility with Epoxidation via Darzens Condensation without Ramberg–Bäcklund Competition

In the presence of potassium tert-butoxide, α-chloromethyl alkyl sulfones condense with aldehydes and ketones to yield α,β-epoxysulfones in good yields. Critically, under these conditions, the competitive Ramberg–Bäcklund rearrangement does not take place [1]. This behavior is characteristic of α-chloromethyl alkyl sulfones, enabling a selective route to epoxysulfones that might be complicated by other reaction pathways if a different class of sulfone or sulfonyl chloride were used.

Epoxide Synthesis Darzens Condensation Chemoselectivity

Optimal Use Cases for 1-Chloromethanesulfonyl-2-methyl-propane (CAS 1728-93-4) in R&D and Production


Synthesis of 2-Substituted Nitronaphthalene Derivatives via VNS

This reagent is uniquely suited for the synthesis of 2-substituted 1-nitronaphthalene derivatives, as its derived carbanion directs vicarious nucleophilic substitution exclusively or predominantly to the 2-position, a regiochemical outcome not achievable with chloromethyl p-tolyl sulfone [1].

Preparation of Sterically Shielded Sulfonate Ester Leaving Groups

1-Chloromethanesulfonyl-2-methyl-propane is an ideal precursor for generating sulfonate esters with high nucleofugality and suppressed S-substitution. Its tert-butyl group provides critical steric shielding, making it a superior choice for demanding SN2 reactions on hindered or base-sensitive substrates, as inferred from studies on analogous tert-butylsulfonate systems [2].

Chemoselective Synthesis of α,β-Epoxysulfones

In process chemistry and medicinal chemistry, this compound serves as a reliable reagent for the Darzens condensation. It cleanly yields α,β-epoxysulfones without the interference of the Ramberg–Bäcklund rearrangement, providing a predictable and high-yielding route to these valuable synthetic intermediates [3].

Automated Synthesis Workflows Requiring Liquid Reagents

Its physical state as a liquid at room temperature makes 1-chloromethanesulfonyl-2-methyl-propane a practical choice for automated parallel synthesis and high-throughput experimentation platforms, where precise liquid handling is essential for reproducibility and efficiency.

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